Sitsirikine

Overview

Description

Synthesis Analysis

The enantioselective total synthesis of 3β-sitsirikines has been accomplished, demonstrating the capability to prepare both C-16 diastereomers through an enantioselective route. This synthesis is pivotal for the further study and application of Sitsirikine, as it provides a reliable method for obtaining these compounds in a pure form. The synthesis approach utilized not only underscores the complexity of the this compound structure but also showcases the advanced methodologies required to assemble such intricate molecules (Freund & Winterfeldt, 1988).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively characterized using modern spectroscopic methods. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), alongside microanalysis. Such detailed structural elucidation is essential for understanding the chemical behavior and potential biological activities of this compound (Horobin, Payne, & Jakobsen, 1987).

Chemical Reactions and Properties

The chemical reactivity of this compound, particularly in the context of its interactions and transformations, has been a subject of study. Aziridines, for example, have been explored for their potential in asymmetric synthesis, which may be relevant to the synthesis and modification of this compound and its derivatives. The use of chiral aziridines in synthesis reflects the broader interest in employing such units for constructing complex, biologically active molecules (McCoull & Davis, 2000).

Physical Properties Analysis

The analysis of the physical properties of this compound, including its solubility, melting point, and crystalline structure, is crucial for its formulation and application. While specific studies on the physical properties of this compound were not identified in the current literature search, such analyses are typically conducted using techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA), which are standard methods for characterizing organic compounds.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. The presence of functional groups such as amine, hydroxyl, or carboxylic acids within its structure can significantly influence its chemical behavior. Studies on related compounds suggest the importance of noncovalent interactions in the synthesis and stabilization of complex molecules, which could be relevant to understanding the chemical properties of this compound (Whitesides et al., 1995).

Scientific Research Applications

Enantioselective Synthesis of Sitsirikine : Research by Freund and Winterfeldt (1988) focused on the enantioselective synthesis of the 3β-sitsirikines. They successfully prepared both C-16 diastereomers of these compounds, contributing to the understanding of their spectroscopic data and their differentiation from other alkaloids like bhimberine and rhazimanine (Freund & Winterfeldt, 1988).

Isolation from Tissue Cultures : A study by Kohl, Witte, and Höfle (1982) isolated this compound, along with other alkaloids, from methanol extracts of Catharanthus roseus tissue cultures. This work contributed to the identification of various structures related to different types of alkaloids (Kohl, Witte, & Höfle, 1982).

Preparation and Characterization : The research by Svoboda, Gorman, Neuss, and Barnes (1961) continued the phytochemical examination of Catharanthus roseus, resulting in the identification of this compound sulfate and other minor alkaloids. Their work detailed the preparation and preliminary characterization of these compounds (Svoboda, Gorman, Neuss, & Barnes, 1961).

A Novel Natural Product Indole Alkaloid : A 2015 study by Carmo, Braz-Filho, and Vieira isolated a novel indole alkaloid named rel-pyricolluminol, along with this compound, from Aspidosperma pyricollum. This work involved extensive spectral data analysis for characterizing these compounds (Carmo, Braz-Filho, & Vieira, 2015).

Mechanism of Action

Target of Action

Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .

Mode of Action

This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, this compound could disrupt the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Action Environment

The production of vinca alkaloids like this compound in plants such as catharanthus roseus can be influenced by various environmental conditions .

properties

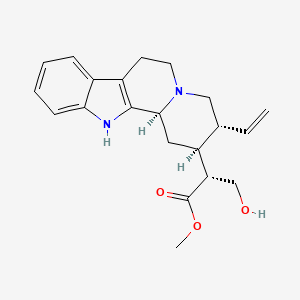

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sitsirikine?

A1: this compound is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []

Q3: How was this compound discovered?

A3: this compound, along with its isomer isothis compound, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]

Q4: What are the key structural features of this compound?

A4: this compound possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isothis compound, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []

Q5: How is this compound's structure confirmed?

A5: The structure of this compound has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]

Q6: Have the isomers of this compound, like isothis compound, been synthesized?

A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isothis compound, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []

Q7: What is known about the biosynthesis of this compound?

A7: Research suggests that this compound's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form this compound. []

Q8: Has this compound been found in other plant species besides Catharanthus roseus?

A8: Yes, this compound has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]

Q9: Are there any known biological activities of this compound?

A9: While research on this compound is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []

Q10: What are the future directions for this compound research?

A10: Further research is needed to fully explore this compound's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)